- Benzyl-substituted tetracyclic heterocyclic compounds as PDE5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 93206-09-8 (BnO-PEG1-CH2COOH)
BnO-PEG1-CH2COOH structure
Product Name:BnO-PEG1-CH2COOH
CAS番号:93206-09-8
MF:C11H14O4
メガワット:210.226463794708
CID:752811
Update Time:2024-10-26
BnO-PEG1-CH2COOH 化学的及び物理的性質
名前と識別子
-
- Acetic acid, [2-(phenylmethoxy)ethoxy]-
- 2-(2-(benzyloxy)ethoxy)acetic acid
- 2-(2-phenylmethoxyethoxy)acetic acid
- 2-[2-(Phenylmethoxy)ethoxy]acetic acid (ACI)
- Acetic acid, [2-(phenylmethoxy)ethoxy]- (9CI)
- 2-(Benzyloxy)ethoxyacetic acid
- 2-[2-(Benzyloxy)ethoxy]acetic acid
- BnO-PEG1-CH2COOH
-
- インチ: 1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13)
- InChIKey: WEBYLMXBPGYVLS-UHFFFAOYSA-N
- ほほえんだ: O=C(COCCOCC1C=CC=CC=1)O
BnO-PEG1-CH2COOH 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-250mg |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 250mg |
5557CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-1g |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 1g |
12682CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-500mg |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 500mg |
8265CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-250mg |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 250mg |
5557.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-1g |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 1g |
12682.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-500mg |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 500mg |
8265.0CNY | 2021-07-14 | |
| Chemenu | CM340339-250mg |
BnO-PEG1-CH2COOH |
93206-09-8 | 95%+ | 250mg |
$615 | 2024-07-19 | |
| Chemenu | CM340339-500mg |
BnO-PEG1-CH2COOH |
93206-09-8 | 95%+ | 500mg |
$1133 | 2022-09-28 | |
| MedChemExpress | HY-121957-250mg |
BnO-PEG1-CH2COOH |
93206-09-8 | 250mg |
¥320 | 2025-04-15 | ||
| MedChemExpress | HY-121957-500mg |
BnO-PEG1-CH2COOH |
93206-09-8 | 500mg |
¥500 | 2025-04-15 |
BnO-PEG1-CH2COOH 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Benzyl-substituted tetracyclic heterocyclic compounds as phosphodiesterase type 5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -65 °C; < -60 °C; 10 min, < -60 °C
1.2 Solvents: Dichloromethane ; < -60 °C; 1 h, -65 °C
1.3 Reagents: Triethylamine ; -65 °C; 30 min, -65 °C; -65 °C → rt
1.4 Reagents: Sodium hydroxide , Silver oxide (Ag2O) Solvents: Water ; 40 °C; 1 h, 40 °C → reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Dichloromethane ; < -60 °C; 1 h, -65 °C
1.3 Reagents: Triethylamine ; -65 °C; 30 min, -65 °C; -65 °C → rt
1.4 Reagents: Sodium hydroxide , Silver oxide (Ag2O) Solvents: Water ; 40 °C; 1 h, 40 °C → reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1, Organic & Biomolecular Chemistry, 2009, 7(18), 3652-3656
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
リファレンス
- Targeting chimeric compound, pharmaceutical composition, preparation method and use, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions, United States, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them, Japan, , ,
合成方法 7
合成方法 8
はんのうじょうけん
リファレンス
- Preparation of benzofuran derivatives as activated blood coagulation factor X inhibitors for treatment of thrombosis, Japan, , ,
合成方法 9
はんのうじょうけん
リファレンス
- Novel compounds derived from menthol and use as refreshing agent, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
リファレンス
- Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions and their preparation, European Patent Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Synthesis and Evaluation of New Spacers for Use as dsDNA End-Caps, Bioconjugate Chemistry, 2010, 21(8), 1545-1553
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 40 min
1.2 cooled; 1 d, rt
1.2 cooled; 1 d, rt
リファレンス
- Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them, United States, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 40 min, cooled
1.2 cooled; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 cooled; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Preparation of 1,2,3,4-tetrahydro-1,5-naphthyridin-4-amines as cholesteryl ester transfer protein inhibitors, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
リファレンス
- The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1. [Erratum to document cited in CA151:484682], Organic & Biomolecular Chemistry, 2009, 7(24), 5275-5276
合成方法 15
合成方法 16
はんのうじょうけん
リファレンス
- Preparation of amide type carboxamide derivatives as anticoagulants, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
リファレンス
- Preparation of fused furan compounds as inhibitors of activated blood coagulation factor X, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
リファレンス
- Preparation of 4-aminoimidazo[5,4-g]quinazolines as inhibitors of tyrosine kinase-mediated signal transduction., World Intellectual Property Organization, , ,
BnO-PEG1-CH2COOH Raw materials
- Benzyl-PEG2-CH2CO2tBu
- Diethylene Glycol Monobenzyl Ether
- methyl 2-(2-(benzyloxy)ethoxy)acetate
- 2-(Benzyloxy)ethanol
BnO-PEG1-CH2COOH Preparation Products
BnO-PEG1-CH2COOH サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:93206-09-8)BnO-PEG1-CH2COOH
注文番号:A1041624
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 17:11
価格 ($):314.0
Email:sales@amadischem.com
BnO-PEG1-CH2COOH 関連文献
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
93206-09-8 (BnO-PEG1-CH2COOH) 関連製品
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- 62005-04-3(Acetic acid, [2-(phenylmethoxy)ethoxy]-, ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:93206-09-8)BnO-PEG1-CH2COOH
清らかである:99%
はかる:5g
価格 ($):314.0